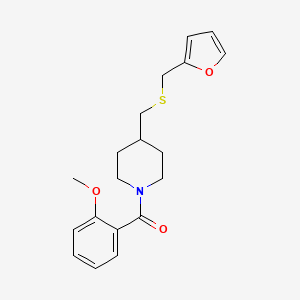

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-22-18-7-3-2-6-17(18)19(21)20-10-8-15(9-11-20)13-24-14-16-5-4-12-23-16/h2-7,12,15H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOCSNXAXXCPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, referred to as FMPM, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of FMPM, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

Chemical Structure

FMPM features several functional groups that contribute to its biological activity:

- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.

- Piperidine Ring : Often associated with biological activity, particularly in pharmacology.

- Methoxyphenyl Group : Contributes to the lipophilicity and potential binding interactions with biological targets.

Antimicrobial Properties

FMPM has been investigated for its antibacterial and antifungal properties. A study evaluating various piperidine derivatives found that compounds similar to FMPM exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of FMPM Derivatives

| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| FMPM | 5.64 (S. aureus) | 16.69 (C. albicans) |

| Related Piperidine Derivative | 4.69 (B. subtilis) | 56.74 (F. oxysporum) |

| Another Similar Compound | 8.33 (E. faecalis) | 78.23 (C. albicans) |

Anticancer Activity

In vitro studies have shown that FMPM can inhibit the proliferation of cancer cell lines. One study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanisms involved may include apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxicity of FMPM on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

- MCF-7 Cell Line : IC50 value of approximately 20 µM.

- A549 Cell Line : IC50 value of approximately 15 µM.

These findings suggest that FMPM holds promise as an anticancer agent.

The biological activity of FMPM can be attributed to its interaction with specific molecular targets:

- Metal Ion Binding : The imidazole-like structure may bind metal ions, influencing enzymatic activities.

- Electron Transfer Reactions : The furan moiety can participate in redox reactions, potentially modulating oxidative stress in cells .

Comparisons with Similar Compounds

FMPM shares structural similarities with other bioactive compounds, which may provide insights into its efficacy:

- Pyrrolidine Derivatives : Exhibit comparable antimicrobial properties.

- Imidazole Derivatives : Often show anticancer activity due to their ability to interact with DNA and proteins.

Table 2: Comparative Biological Activities

| Compound Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| FMPM | Moderate | High |

| Pyrrolidine Derivative | High | Moderate |

| Imidazole Derivative | Moderate | High |

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis of (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone can be optimized using modular benzoylpiperidine coupling strategies. For example:

- Stepwise functionalization : React 2-methoxybenzoic acid derivatives with piperidine intermediates via amide or ketone coupling (e.g., using EDCI/HOBt or Schotten-Baumann conditions) .

- Thioether linkage : Introduce the furan-2-ylmethylthio group via nucleophilic substitution or thiol-ene "click" chemistry, ensuring inert atmosphere to prevent oxidation .

- Purification : Use gradient elution (e.g., n-hexane/EtOAc 5:5) to isolate the product with >95% purity, as validated by HPLC retention time analysis .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization steps include:

- 1H/13C-NMR : Assign peaks for the piperidinyl methanone (δ ~3.5–4.5 ppm for piperidine protons) and furan-thiomethyl groups (δ ~6.3–7.4 ppm for furan protons) .

- HPLC : Monitor purity with a C18 column (retention time ~13–15 min at 254 nm) and confirm homogeneity via peak area (>95%) .

- Elemental analysis : Address discrepancies (e.g., ±0.3% C/H/N) by repeating combustion analysis under controlled humidity to mitigate hygroscopic effects .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Keep in a sealed container under nitrogen, away from moisture and light, at –20°C for long-term stability .

- Handling : Use explosion-proof equipment, avoid skin contact (wear nitrile gloves), and work in a fume hood to prevent inhalation of dust .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced: How can computational modeling predict its biological activity?

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes), focusing on the furan-thiomethyl moiety’s hydrophobic interactions .

- ADMET prediction : Employ SwissADME to evaluate logP (~3.5) and topological polar surface area (~75 Ų) for blood-brain barrier penetration and solubility .

- Validation : Compare calculated vs. experimental IC50 values (e.g., ∆ < 0.3 log units) to refine force field parameters .

Advanced: How to address elemental analysis discrepancies during characterization?

- Root cause analysis : Check for residual solvents (e.g., EtOAc) via TGA or Karl Fischer titration .

- Alternative methods : Confirm stoichiometry using high-resolution mass spectrometry (HRMS) with ±5 ppm accuracy .

- Crystallography : Obtain single-crystal X-ray data to resolve structural ambiguities affecting calculated elemental composition .

Advanced: What strategies study its stability under varying conditions?

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1 M HCl/NaOH, 70°C), and oxidative stress (3% H2O2) .

- Hyphenated LC-MS : Identify degradation products (e.g., sulfoxide derivatives from thioether oxidation) using a Q-TOF detector .

- Kinetic modeling : Calculate half-life (t1/2) in buffer solutions (pH 1.2–7.4) to predict shelf-life under physiological conditions .

Advanced: How to design SAR studies for derivatives?

- Scaffold modification : Replace the 2-methoxyphenyl group with halogenated or nitro-substituted aromatics to assess electronic effects on activity .

- Bioisosteres : Substitute the furan ring with thiophene or pyrrole to evaluate heterocycle-specific interactions .

- In vitro assays : Test analogs against bacterial/cancer cell lines (e.g., MIC/MTT assays) and correlate results with computed descriptors (e.g., H-bond donors) .

Advanced: How to validate in silico predictions with experimental assays?

- Dose-response curves : Perform IC50 determinations (n ≥ 3 replicates) and apply Hill slope analysis to confirm computational EC50 estimates .

- Selectivity profiling : Screen against off-targets (e.g., CYP450 isoforms) to verify docking specificity .

- Metabolite tracking : Use 14C-labeled compound in microsomal assays to validate predicted metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

- Solvent selection : Transition from dichloromethane (small-scale) to ethyl acetate (scalable, greener solvent) while monitoring yield via in-line FTIR .

- Catalyst optimization : Replace homogeneous catalysts (e.g., Pd/C) with immobilized variants to simplify recycling and reduce metal leaching .

- Process safety : Conduct reaction calorimetry (RC1e) to identify exothermic risks during thioether formation .

Advanced: How to analyze degradation products using hyphenated techniques?

- LC-UV-MS/MS : Couple a C18 column with electrospray ionization (ESI+) to detect oxidation products (e.g., m/z +16 for sulfoxide) .

- NMR-guided isolation : Use preparative HPLC to collect degradation peaks and elucidate structures via 2D NMR (COSY, HSQC) .

- Quantitative NMR (qNMR) : Determine impurity levels (<0.15%) using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.